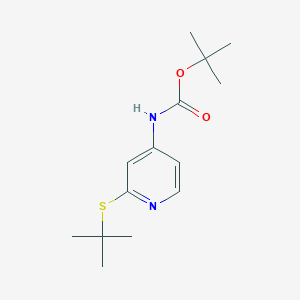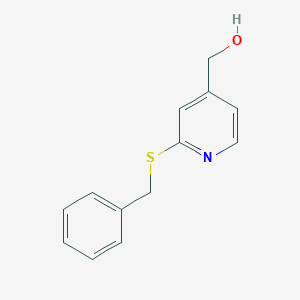![molecular formula C15H12N2O2S B6298338 Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98% CAS No. 51643-58-4](/img/structure/B6298338.png)
Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, or ETPC, is a compound of interest to the scientific community due to its potential applications in research and development. This compound is a derivative of the thiazole class of compounds, which includes a wide range of compounds with diverse properties and potential uses. ETPC has been studied extensively in the laboratory and has been found to be of particular interest in various areas such as organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
ETPC has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as heterocyclic compounds, which can be used in medicinal chemistry. It has also been used in the synthesis of polymers, which can be used in materials science. Additionally, ETPC has been used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents.
作用機序
The mechanism of action of ETPC is still being studied. However, it is believed that the compound acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. Additionally, ETPC has been found to inhibit other enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2, and to inhibit the production of nitric oxide, which can be involved in the development of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETPC have been studied in a variety of organisms, including humans. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in vitro and in vivo. Additionally, it has been found to have protective effects against oxidative stress and to inhibit the production of inflammatory mediators.
実験室実験の利点と制限
ETPC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful starting material for organic synthesis. Additionally, it has been found to be non-toxic in a variety of organisms, making it a safe compound to use in lab experiments. However, it has been found to be relatively unstable, making it difficult to store for long periods of time. Additionally, it has been found to be relatively insoluble in aqueous solutions, making it difficult to use in some experiments.
将来の方向性
The potential future directions of ETPC are numerous. It could be used as a starting material in the synthesis of other compounds, such as heterocyclic compounds, which could be used in medicinal chemistry. Additionally, it could be used in the synthesis of polymers, which could be used in materials science. Additionally, it could be used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. Finally, it could be studied further to determine its mechanism of action and its biochemical and physiological effects.
合成法
ETPC can be synthesized using a variety of methods, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, producing an alkenyl halide. The Stille reaction is a palladium-catalyzed coupling reaction of an organostannane with an aryl halide or triflate. Both of these methods have been used to synthesize ETPC.
特性
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-19-15(18)11-3-4-13-12(9-11)17-14(20-13)10-5-7-16-8-6-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHYERDKLPLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


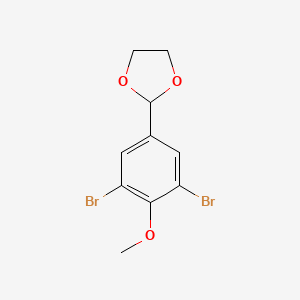


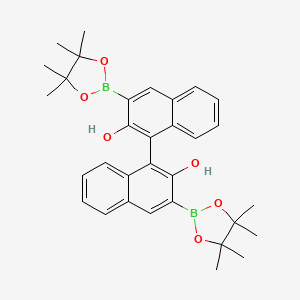


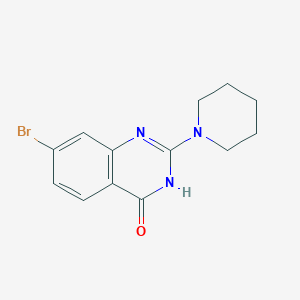
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
